7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate
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Overview
Description
7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate typically involves multiple steps. One common synthetic route includes the condensation of 2-pentyl-2-cyclopenten-1-one with ethyl malonate, followed by hydrolysis, decarboxylation, and methylation . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the preparation of hydrogels for the slow release of bioactive carbonyl derivatives.
Mechanism of Action
The mechanism of action of 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
When compared to similar compounds, 7-methyl-3-oxo-2-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl acetate stands out due to its unique combination of functional groups. Similar compounds include:
- 3-methyl-7-(trifluoromethyl)pyrrolo[1,2,a]pyrazin-1-one
- N-(3-methylphenyl)-2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)acetamide
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, which can lead to different applications and biological activities.
Properties
Molecular Formula |
C12H10F3NO4 |
---|---|
Molecular Weight |
289.21 g/mol |
IUPAC Name |
[7-methyl-3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] acetate |
InChI |
InChI=1S/C12H10F3NO4/c1-6-3-4-8-9(5-6)20-11(10(18)16-8,12(13,14)15)19-7(2)17/h3-5H,1-2H3,(H,16,18) |
InChI Key |
JOSVKKBBHYUNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C(F)(F)F)OC(=O)C |
Origin of Product |
United States |
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